γ-Methyl-L-leucine, also known as neopentylglycine (Neo), is a non-proteinogenic α-amino acid. [, ] It belongs to the family of "fat" amino acids due to its high lipophilicity and space-filling properties. [] This characteristic makes it a valuable tool for investigating structure-activity relationships in biologically active peptides. []
Synthesis Analysis
Peptide Bond Formation: It can be incorporated into peptides using standard peptide synthesis techniques. [, ] Derivatives suitable for peptide synthesis, such as N-acetyl-γ-methyl-L-leucine methylamide, have been reported. []
Physical and Chemical Properties Analysis
γ-Methyl-L-leucine exhibits high lipophilicity, as evidenced by its Hansch hydrophobicity constant (π). [] It also possesses significant steric bulk, characterized by its Charton steric parameter (ν). [] These properties are attributed to the presence of the tert-butyl group in its side chain. []
Applications
Structure-Activity Relationship Studies: The incorporation of γ-methyl-L-leucine into biologically active peptides allows researchers to investigate the impact of increased side chain bulk and lipophilicity on peptide conformation, binding affinity, and biological activity. []
Conformation and Chiroptical Properties: Peptides containing γ-methyl-L-leucine can be used as models to study the effects of bulky side chains on the conformation and chiroptical properties of the peptide backbone. []
Related Compounds
N-acetyl-L-neopentylglycine methylamide
Compound Description: This compound serves as a model peptide incorporating gamma-Methyl-L-leucine (also referred to as neopentylglycine) []. It is utilized to investigate the impact of the bulky neopentyl side chain on peptide conformation and chiroptical properties [].
Relevance: This compound is directly derived from gamma-Methyl-L-leucine and represents its incorporation into a peptide structure. The study aimed to understand how the steric bulk of the neopentyl side chain, similar to tert-leucine but with an additional methylene group, influences the peptide backbone compared to smaller amino acids like valine and leucine [].
(2S)-4-methyl-2-phthalimidylpentanoic acid
Compound Description: This compound acts as a crucial intermediate in the multi-step synthesis of a novel diacid monomer. This monomer is subsequently employed in the production of optically active polyesters [].
Relevance: This compound shares its structural origin with gamma-Methyl-L-leucine, both being derived from L-leucine []. This shared starting point makes it structurally related to the target compound, gamma-Methyl-L-leucine.
Compound Description: This diacid monomer, synthesized using a multi-step process that starts with L-leucine, serves as a key building block for creating novel optically active polyesters. These polyesters are characterized by their good yield, moderate inherent viscosity, and excellent thermal stability [].
Relevance: The synthesis of this diacid monomer utilizes (2S)-4-methyl-2-phthalimidylpentanoic acid, which shares a common structural origin with gamma-Methyl-L-leucine as they are both derived from L-leucine []. Therefore, this compound exhibits a structural connection to gamma-Methyl-L-leucine through shared synthetic pathways and starting materials.
S-(geranylgeranyl)cysteine methyl ester
Compound Description: This compound plays a crucial role in membrane association and cellular signaling. It is formed by the prenylation and methylation of a cysteine residue, typically located at or near the C-terminus of certain proteins. This modification is particularly important for the localization and function of small GTP-binding proteins [].
Relevance: Although not directly derived from gamma-Methyl-L-leucine, this compound is relevant due to the shared focus on C-terminal modifications of proteins. The research highlights the importance of carboxyl methylation at the C-terminus of the G protein G25K for its membrane binding []. Similarly, derivatives of gamma-Methyl-L-leucine suitable for peptide synthesis, implying modifications at the C-terminus, are discussed, emphasizing the significance of C-terminal modifications for both compounds [].
4,4-dichlorothreonine
Compound Description: This dichlorinated amino acid is generated through the action of the non-heme FeII halogenase SyrB2 on a threonyl-S-carrier protein []. The ability of SyrB2 to catalyze iterative chlorination at the same carbon site is significant, as it provides insights into the biosynthesis of halogenated natural products [].
Relevance: This compound is relevant due to the shared research focus on halogenated amino acids. While gamma-Methyl-L-leucine itself is not halogenated, the paper exploring 4,4-dichlorothreonine highlights the significance of halogenated amino acids in natural product biosynthesis []. This indirectly connects to the use of gamma-Methyl-L-leucine in peptide synthesis for studying structure-activity relationships in biologically active peptides, which can include halogenated peptides [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
FRAX1036 is a selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase downstream of Rac1 and Cdc42 that is involved in tumorigenesis. It can induce apoptosis in breast cancer cells and has been shown to potentiate the activity of the microtubule stabilizing agent, docetaxel. Disruption of PAK1 via FRAX1036 has been used to inhibit oncogenic KRAS signaling in non-small cell lung cancer cells. FRAX1036 is a potent and selective PAK1 inhibitor. Administration of docetaxel with either FRAX1036, or PAK1 small interfering RNA oligonucleotides dramatically altered signaling to cytoskeletal-associated proteins, such as stathmin, and induced microtubule disorganization and cellular apoptosis. Live-cell imaging revealed that the duration of mitotic arrest mediated by docetaxel was significantly reduced in the presence of FRAX1036, and this was associated with increased kinetics of apoptosis.
FRAX486 is an inhibitor of group I p21-activated kinases (PAKs; IC50s = 8.25, 39.5, and 55.3 nM for PAK1, PAK2, and PAK3, respectively). It is selective for group I PAKs over PAK4, a group II PAK (IC50 = 779 nM). FRAX486 (20 mg/kg) reverses decreases in the mean density of apical dendritic spines in the temporal cortex in the Fmr1-/- mouse model of fragile X syndrome. It completely abolishes audiogenic seizures, hyperactivity, and stereotypical movements in Fmr1-/- mice when administered at a dose of 30 mg/kg. FRAX486 prevents adolescent cortical dendritic spine loss and rescues prepulse inhibition deficits in a Disc1 knockdown mouse model of schizophrenia. FRAX486 is a potent p21-activated kinase (PAK) inhibitor (IC50 values are 14, 33, 39 and 575 nM for PAK1, PAK2, PAK3 and PAK4 respectively). FRAX486 rescues seizures and behavioral abnormalities such as hyperactivity and repetitive movements, thereby supporting the hypothesis that a drug treatment that reverses the spine abnormalities can also treat neurological and behavioral symptoms. A single administration of FRAX486 is sufficient to rescue all of these phenotypes in adult Fmr1 KO mice, demonstrating the potential for rapid, postdiagnostic therapy in adults with FXS. FRAX486 ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence.
FRAX597 is an inhibitor of p21-activated kinase (PAK) that is selective for group I PAKs (IC50s = 7.7, 12.8, and 19.3 nM for PAK 1, 2, and 3, respectively) over group II PAKs (IC50 > 10 µM for PAK4 and <25% inhibition for PAK6 and PAK7). At 100 nM, it also inhibits YES1, RET, SCR1R, and TEK. FRAX597 reduces phosphorylation of PAK1 (IC50 = 70 nM), prevents proliferation of transformed Schwann cells by halting the cell cycle in the G1 phase, and reduces the growth of schwannoma mouse xenografts. It also reduces proliferation and survival in ovarian and pancreatic cancer cells and works synergistically with gemcitabine in pancreatic cancer models in vitro and in vivo. FRAX597 is a potent and selective inhibitor of the p21-activated kinases. FRAX597 inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas. FRAX597 inhibits the proliferation of NF2-deficient schwannoma cells in culture and displayed potent anti-tumor activity in vivo, impairing schwannoma development in an orthotopic model of NF2. These studies identify a novel class of orally available ATP-competitive Group I PAK inhibitors with significant potential for the treatment of NF2 and other cancers.
Fraxetin is a coumarin that has been found in F. bungeana and has diverse biological activities. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH;) radicals, ABTS radicals, and hydrogen peroxide in cell-free assays (IC50s = 44.1, 37.4, and 40.5 μM, respectively). Fraxetin selectively reduces cell viability in a panel of six non-small cell lung cancer (NSCLC) cell lines (IC50s = 20.12-61.36 μM) over noncancerous cell lines (IC50s = >100 μM). Fraxetin (25 and 50 mg/kg) reduces levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and total bilirubin (TBIL) in serum, decreases hepatic expression of TNF-α, IL-6, IL-1β, and COX-2, and attenuates hepatic fibrosis in a rat model of carbon tetrachloride-induced liver fibrosis. Fraxetin analytical standard provided with w/w absolute assay, to be used for quantitative titration. Fraxetin is a hydroxycoumarin that is 6-methoxycoumarin in which the hydrogens at positions 7 and 8 have been replaced by hydroxy groups. It has a role as an Arabidopsis thaliana metabolite, an antimicrobial agent, an apoptosis inhibitor, an apoptosis inducer, an antioxidant, an anti-inflammatory agent, a hepatoprotective agent, an antibacterial agent and a hypoglycemic agent. It is a hydroxycoumarin and an aromatic ether.
Fraxin is a coumarin glycoside that has been found in Fraxinus and has anti-inflammatory activity. It inhibits formation of 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid in rat polymorphonuclear leukocytes when used at concentrations ranging from 1 to 1,000 µM in vitro. Fraxin inhibits production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells (IC50 = 84.5 µM). It also decreases LPS-induced TNF-α, IL-6, IL-1β, NF-ĸB, and NLRP3 expression in the lung in mouse models of acute lung injury and endotoxic shock when administered at doses ranging from 10 to 40 mg/kg. Fraxin analytical standard provided with w/w absolute assay, to be used for quantitative titration. Fraxin is a glucoside of fraxetin, an O-methylated coumarin. Fraxin was administered orally to rats to investigate its metabolism.
Frentizole, also known as LY 53616, is an immunosuppressive agent. Frentizole was more effective in suppressing human lymphocytes responding to Con A and PWM, than it was in cells activated by PHA, specific antigen, or alloantigen. Methylprednisolone, on the other hand, was more inhibitory for cells stimulated by PHA, specific antigen, or alloantigen. Frentizole, even at super immunosuppressive doses, does not predispose the hose (mice) to Pseudomonas aeruginosa, Candida albicans, herpes simplex virus, or Ann Arbor influenza virus.
Fraxinellone is a liminoid degradant that has been found in D. dasycarpus and has diverse biological activities. It has antifeedant activity against, and inhibits development of, armyworm (M. separata) larvae when applied to fresh wheat leaves at concentrations of 5, 10, or 20 mg/ml. Fraxinellone (6.25, 12.5, and 25 µM) reduces LPS-induced nuclear translocation of the NF-κB subunit p65, as well as inhibits LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2;) in RAW 264.7 cells. It reduces tumor growth in an A549 mouse xenograft model when administered at doses of 30 or 100 mg/kg. Triterpenoid , isolated from Dictamnus dasycarpus plant It has been reported to possess neuroprotective and vasorelaxing activities Fraxinellone is a terpenoid found in the root bark of Dictamnus albus. It belongs to a small group of degraded limonoids. Fraxinellone has anti-inflammatory properties. Fraxinellone was found to inhibit LPS-induced nitric oxide (NO) and prostaglandin E (PGE) production, and to reduce the LPS-induced expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA and protein levels in a dose-dependent manner.
Frequentin is an antibiotic originally isolated from P. frequentans that is active against bacteria (MICs = 300 and 200 µg/ml for S. aureus and B. subtilis, respectively) and fungi